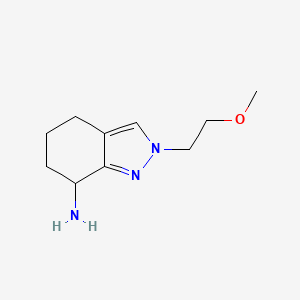
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a complex organic molecule. The “2-methoxyethyl” part refers to a methoxyethyl group, which is a functional group consisting of a methoxy group (-OCH3) attached to an ethyl group (-CH2CH3) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-methoxyethyl acrylate” have been synthesized using techniques like atom transfer radical polymerization .
Aplicaciones Científicas De Investigación
Synthesis and Methodological Advances
- The synthesis of novel fluorinated heterocyclic scaffolds, including indazole derivatives, showcases advanced synthetic routes involving Michael addition and Mannich reactions, indicative of the structural diversity and synthetic accessibility of indazole compounds for further scientific exploration (Revanna et al., 2013).
Applications in Drug Discovery and Antimicrobial Activities
- Indazole derivatives exhibit a range of pharmacological activities, with some compounds showing significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential as leads in antimicrobial drug discovery (Maurya et al., 2013).
- Further exploration into indazole chemistry has led to the synthesis of novel derivatives with varying pharmacological profiles, emphasizing the role of indazole scaffolds in the development of new therapeutic agents with potential applications in treating various diseases (Hariyanti et al., 2020).
Material Science and Environmental Applications
- The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including indazole derivatives, demonstrates the versatility of these compounds in material science, potentially leading to applications in medical devices or as components in advanced material formulations (Aly & El-Mohdy, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGHRSBMDKEEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2CCCC(C2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

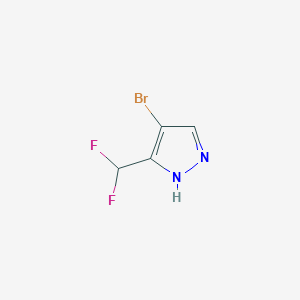
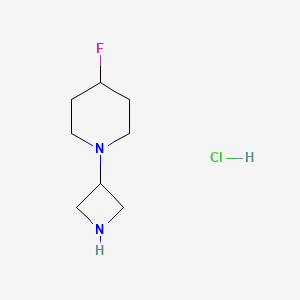
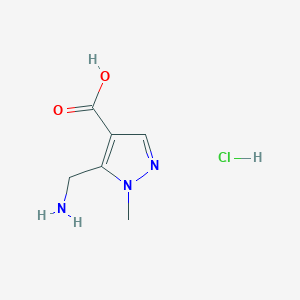
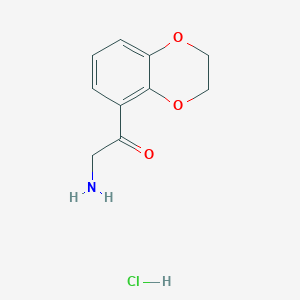
![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
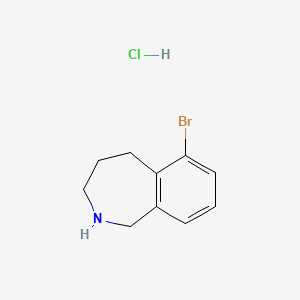
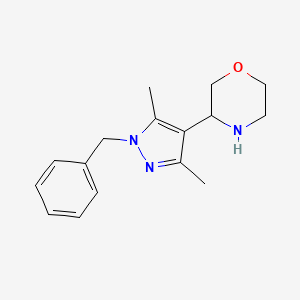
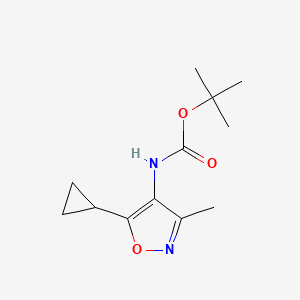
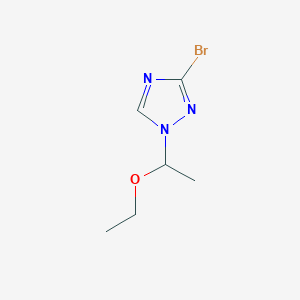
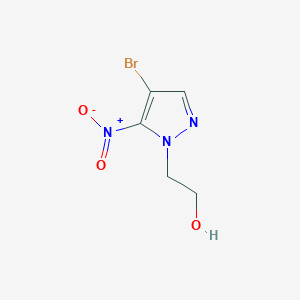
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
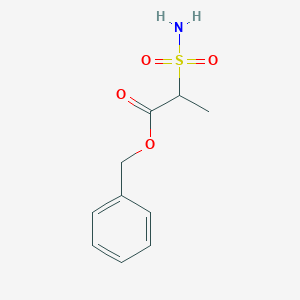
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)